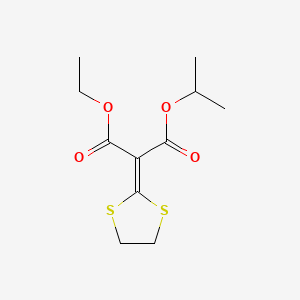Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester
CAS No.: 50780-76-2
Cat. No.: VC20298590
Molecular Formula: C11H16O4S2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50780-76-2 |
|---|---|
| Molecular Formula | C11H16O4S2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate |
| Standard InChI | InChI=1S/C11H16O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h7H,4-6H2,1-3H3 |
| Standard InChI Key | WVSMSSWOGGOGBB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=C1SCCS1)C(=O)OC(C)C |
Introduction
Chemical Identity and Nomenclature
The systematic IUPAC name propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester denotes a malonate derivative with the following features:
-
A propanedioic acid (malonic acid) core substituted at the central carbon with a 1,3-dithiolan-2-ylidene group.
-
Two ester groups: ethyl (C₂H₅O⁻) and 1-methylethyl (isopropyl, C₃H₇O⁻) .
Key Identifiers
-
Molecular formula: C₁₀H₁₄O₄S₂ (hypothetical for ethyl-isopropyl ester; diisopropyl variant: C₁₂H₁₈O₄S₂) .
-
Molecular weight: ~262.35 g/mol (estimated; diisopropyl analogue: 290.40 g/mol) .
-
CAS Registry Number: No specific CAS entry exists for the ethyl-isopropyl ester. The diisopropyl variant is registered under 50512-35-1 .
Structural Comparison of Ester Variants
Synthesis and Structural Features
Synthetic Pathways
While no explicit synthesis route is documented for the ethyl-isopropyl variant, analogous compounds like isoprothiolane are typically synthesized via:
-
Formation of the dithiolane ring: Reaction of malonyl chloride with 1,2-ethanedithiol under basic conditions to yield the 1,3-dithiolan-2-ylidene-malonate intermediate .
-
Esterification: Subsequent reaction with ethanol and isopropanol (for mixed esters) or isopropanol alone (for diisopropyl esters) in the presence of a catalyst such as sulfuric acid .
Structural Analysis
-
Dithiolane ring: The 1,3-dithiolan-2-ylidene group introduces a planar, conjugated system that enhances stability and influences electronic properties .
-
Ester groups: The ethyl and isopropyl esters confer lipophilicity, critical for bioavailability in pesticidal applications .
Spectral Data (Diisopropyl Analogue)
-
IR (cm⁻¹): Strong absorption at ~1740 (C=O ester), 1260 (C-O ester), and 680 (C-S).
-
¹H NMR (CDCl₃): δ 1.2–1.4 (m, 12H, isopropyl CH₃), δ 3.8–4.2 (m, 2H, dithiolane SCH₂), δ 5.0–5.2 (m, 2H, ester OCH).
Physicochemical Properties
Stability and Reactivity
-
Thermal stability: Decomposes above 200°C, with the dithiolane ring undergoing retro-Diels-Alder reactions .
-
Hydrolysis: Susceptible to alkaline hydrolysis, breaking ester bonds to yield malonic acid and thiol derivatives .
Solubility and Partitioning
-
Water solubility: <10 mg/L (estimated for ethyl-isopropyl ester; diisopropyl variant: 1.2 mg/L at 20°C) .
-
Log P (octanol-water): ~3.5 (predicted), indicating moderate lipophilicity .
Applications and Biological Activity
Agricultural Uses
The diisopropyl analogue isoprothiolane is a systemic fungicide widely used in rice cultivation to combat Magnaporthe oryzae (rice blast fungus) . While the ethyl-isopropyl variant’s efficacy remains unstudied, structural similarities suggest potential fungicidal activity through:
-
Inhibition of melanin biosynthesis: Disruption of fungal cell wall integrity via interference with scytalone dehydratase .
-
Induction of host resistance: Upregulation of plant defense mechanisms, such as phytoalexin production .
Environmental Impact
-
Soil half-life: 7–14 days (diisopropyl variant), with degradation products including malonic acid and 1,2-ethanedithiol .
-
Ecotoxicity: Low avian toxicity (LD₅₀ > 2000 mg/kg in quail) but moderate aquatic toxicity (LC₅₀ = 2.1 mg/L in rainbow trout) .
Future Research Directions
-
Synthetic optimization: Development of one-pot methods for mixed ester production.
-
Bioactivity screening: Evaluation against emerging fungal pathogens in non-rice crops.
-
Environmental monitoring: Studies on degradation pathways and metabolite toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume